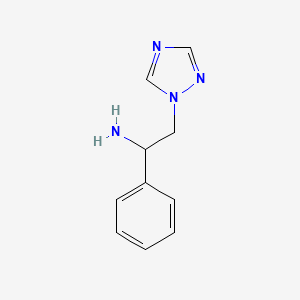

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine

概要

説明

“1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine” is a compound that has been studied for its potential anticancer properties . It is a derivative of 1,2,4-triazole, which is a heterocyclic compound containing nitrogen atoms . The compound is part of a series of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer activity .

Synthesis Analysis

The synthesis of “this compound” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

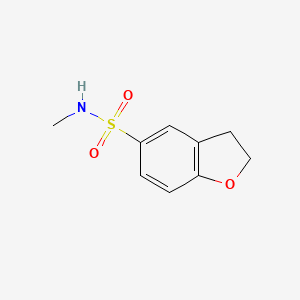

In the molecule of the title compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4)° . In the crystal structure, intermolecular C—H O and C—H N hydrogen bonds link the molecules .Chemical Reactions Analysis

The redox properties of this compound have been elucidated by solid-state electrochemical and spectroelectrochemical data . The compound is part of a new 3D coordination polymer .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H9N3O . The triazole and phenyl rings in the molecule are nearly perpendicular to each other .科学的研究の応用

Novel Triazole Derivatives in Drug Development

Triazole derivatives, including 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine, are critical in the development of new drugs due to their diverse biological activities. The synthesis and evaluation of novel triazole derivatives have led to the discovery of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The continuous interest in these compounds is driven by their structural versatility, which allows for various biological activities and potential therapeutic applications. Researchers emphasize the importance of developing new, more efficient synthetic methods for triazole derivatives that are aligned with green chemistry principles, addressing sustainability and energy-saving concerns (Ferreira et al., 2013).

Triazoles in Organic Synthesis and Industry

Triazole derivatives are also significant in fine organic synthesis, serving as crucial raw materials in the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their role extends to the creation of heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their broad applicability in various industrial and scientific fields. The synthesis and application of these compounds in agriculture and medicine, producing plant protection products and pharmaceuticals like antimicrobials and cardiological drugs, further underscore their versatility (Nazarov et al., 2021).

Triazoles in Material Science

In material science, triazole derivatives, including 1H-1,2,4-triazole, are explored for their potential in developing advanced materials. For instance, polymeric membranes based on 1,2,4-triazole are promising for applications in fuel cells. These materials improve electrolyte membrane characteristics, enhance thermal stability, and offer high ionic conductivity under anhydrous conditions at elevated temperatures, demonstrating the unique properties of triazole derivatives in high-performance applications (Prozorova & Pozdnyakov, 2023).

作用機序

Target of Action

It is known that triazole compounds often interact with various enzymes and receptors in the body .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

The compound has been incorporated into Mn(II)/Cu(II) based coordination frameworks, indicating its potential role in redox reactions . The compound’s redox properties were elucidated by solid state electrochemical and spectroelectrochemical data . This suggests that the compound may affect biochemical pathways related to redox reactions and electron transfer.

Result of Action

It is known that the compound has been successfully incorporated into mn(ii)/cu(ii) based coordination frameworks . This suggests that the compound may have potential applications in electrochromic and optical devices .

Action Environment

The action, efficacy, and stability of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine can be influenced by various environmental factors. For instance, the compound’s redox properties were studied using spectroelectrochemical methods , suggesting that its action could be influenced by the redox environment.

Safety and Hazards

将来の方向性

The results of the studies indicate that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

特性

IUPAC Name |

1-phenyl-2-(1,2,4-triazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-10(6-14-8-12-7-13-14)9-4-2-1-3-5-9/h1-5,7-8,10H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJDNCPFUPXEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Fluoro-4'-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]biphenyl](/img/structure/B3316371.png)

![4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid](/img/structure/B3316387.png)

![4-amino-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B3316406.png)

![1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3316435.png)

![N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide](/img/structure/B3316443.png)

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one](/img/structure/B3316446.png)